2,3,4-Trimethoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

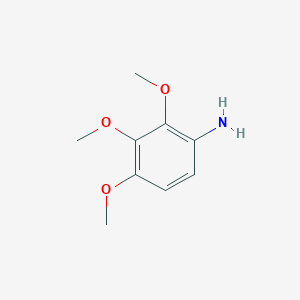

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARCMOGDHJTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572939 | |

| Record name | 2,3,4-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50625-48-4 | |

| Record name | 2,3,4-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,4-Trimethoxyaniline chemical structure and properties

An In-depth Technical Guide to 2,3,4-Trimethoxyaniline: Structure, Properties, and Applications

Foreword

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in various fields, particularly in the development of novel pharmaceuticals. As a Senior Application Scientist, the aim is to deliver a document that is not only scientifically rigorous but also practically valuable for researchers, chemists, and professionals in drug development. This guide delves into the core chemical and physical properties of this compound, outlines a common synthetic pathway, explores its key applications, and provides essential safety information. The structure of this guide is designed to logically present the information, starting from the fundamental molecular characteristics to its practical uses and handling.

Chemical Identity and Structure

This compound is an aromatic organic compound. The core of its structure is an aniline molecule, which is a benzene ring substituted with an amino group (-NH₂). In this specific isomer, the benzene ring is further substituted with three methoxy groups (-OCH₃) at the 2, 3, and 4 positions relative to the amino group.

The strategic placement of these electron-donating methoxy groups significantly influences the electron density of the benzene ring and the reactivity of the amino group, making it a versatile building block in organic synthesis.

Key Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 50625-48-4 |

| Molecular Formula | C₉H₁₃NO₃[1] |

| Molecular Weight | 183.21 g/mol [1] |

| Canonical SMILES | COC1=C(C(=C(C=C1)N)OC)OC |

| InChI Key | XRARCMOGDHJTAL-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.

Physical Properties

| Property | Value | Source |

| Appearance | Off-white to beige-brown powder | [1] |

| Melting Point | 110-113 °C | [1] |

Note: The melting point of the isomeric 3,4,5-Trimethoxyaniline is also reported in the range of 110-116 °C, which suggests that careful analytical confirmation of the isomer is essential.

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the amino group and the electron-rich aromatic ring.

-

Basicity : The amino group imparts basic properties to the molecule, allowing it to react with acids to form ammonium salts.

-

Nucleophilicity : The nitrogen atom of the amino group is nucleophilic and can participate in various reactions, including acylation, alkylation, and diazotization.

-

Electrophilic Aromatic Substitution : The methoxy groups are activating and ortho-, para-directing. The presence of three such groups makes the aromatic ring highly susceptible to electrophilic substitution reactions. The positions open for substitution are the 5 and 6 positions.

-

Oxidation : The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. Therefore, it should be stored under an inert atmosphere and protected from light.

Synthesis of this compound

A common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. This approach offers a high-yield pathway to this compound.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 2,3,4-Trimethoxynitrobenzene

This protocol is based on a general method for the reduction of nitroarenes to anilines.

Materials:

-

2,3,4-Trimethoxynitrobenzene

-

Ethanol (or other suitable solvent)

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe))

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,4-trimethoxynitrobenzene and ethanol.

-

Addition of Reducing Agent : While stirring, add the reducing agent (e.g., stannous chloride or iron powder) to the mixture.

-

Acidification : Slowly add concentrated hydrochloric acid to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction : Heat the mixture to reflux and maintain for a period sufficient to ensure complete reduction of the nitro group (typically monitored by Thin Layer Chromatography).

-

Work-up : After the reaction is complete, cool the mixture to room temperature.

-

Neutralization : Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (check with pH paper). This will precipitate the tin or iron salts.

-

Extraction : Extract the product into an organic solvent such as ethyl acetate.

-

Washing : Wash the organic layer with brine (saturated NaCl solution).

-

Drying : Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal : Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.

Anticancer Agents

Derivatives of this compound have shown potential as anticancer agents. A key mechanism of action is the inhibition of tubulin polymerization . Tubulin is a protein that polymerizes to form microtubules, which are essential for cell division. By inhibiting this process, these compounds can selectively target and kill rapidly dividing cancer cells.

Sympatholytic Activity

The compound and its derivatives have been investigated for their sympatholytic properties . This means they can oppose the downstream effects of the sympathetic nervous system. Such activity is beneficial in the development of drugs for cardiovascular conditions where sympathetic overactivity is a contributing factor.

Other Research Applications

-

Dyes and Pigments : The chromophoric properties of the aniline ring make it a useful precursor in the synthesis of various dyes.

-

Polymer Chemistry : It has been used to create nickel complexes that enhance the thermal stability and molecular weight of polyethylene.

Safety and Handling

As with any chemical, proper handling and storage of this compound are essential to ensure safety. The following information is a general guideline and should be supplemented with a detailed Safety Data Sheet (SDS) from the supplier.

GHS Hazard Classification (General for Trimethoxyanilines)

-

Acute Toxicity (Oral, Dermal, Inhalation) : May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation : Causes skin irritation.

-

Serious Eye Damage/Eye Irritation : Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.

Recommended Handling Precautions

-

Engineering Controls : Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear nitrile or other suitable chemical-resistant gloves. Wear a lab coat or other protective clothing.

-

Respiratory Protection : If dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from oxidizing agents and sources of ignition.

-

Protect from light.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its unique structure, with the specific arrangement of three methoxy groups on the aniline ring, provides a platform for the synthesis of a wide range of complex molecules. As research into novel therapeutics continues, the importance of such well-characterized building blocks will undoubtedly grow. It is imperative for researchers and scientists to have a thorough understanding of its properties, synthesis, and safe handling practices to unlock its full potential.

References

Sources

An In-Depth Technical Guide to 2,3,4-Trimethoxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxyaniline is an aromatic organic compound that is a member of the aniline family and is distinguished by the presence of three methoxy groups at the 2, 3, and 4 positions of the benzene ring. This substitution pattern provides the molecule with distinct chemical properties that make it a valuable intermediate in a variety of chemical syntheses, particularly in the pharmaceutical and materials science industries. Its sympatholytic activity, which refers to its ability to inhibit the postganglionic functioning of the sympathetic nervous system, has made it a topic of interest in drug discovery for potential therapeutic applications, including cardiovascular conditions.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering a valuable resource for researchers and professionals in related fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 50625-48-4 | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Appearance | Off-white to beige-brown powder | [1] |

| Melting Point | 110-113 °C | [1] |

| Boiling Point | No data available | |

| Solubility | Soluble in organic solvents | [1] |

| pKa | No data available |

Note on Isomeric Ambiguity: It is crucial to distinguish this compound from its isomers, such as 3,4,5-Trimethoxyaniline. Much of the readily available data pertains to the 3,4,5-isomer, and careful verification of the CAS number is necessary to ensure the correct compound is being studied. The melting point of 110-113 °C, for instance, is frequently cited for the 3,4,5-isomer and should be experimentally verified for this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements.

Common Synthetic Approaches:

-

Reduction of a Nitro Precursor: A common and effective method involves the reduction of a corresponding nitrobenzene derivative. This can be achieved using various reducing agents, such as iron in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation.[1]

-

Direct Methylation: Another approach is the direct methylation of an aniline derivative that already possesses some of the desired methoxy groups. Reagents like dimethyl sulfate or methyl iodide in the presence of a base can be used to introduce the additional methoxy groups.[1]

-

Friedel-Crafts Type Reactions: The introduction of methoxy groups onto the aromatic ring can also be accomplished through Friedel-Crafts alkylation or acylation reactions, followed by appropriate functional group transformations.[1]

Illustrative Synthesis Workflow:

Below is a generalized workflow for the synthesis of this compound via the reduction of a nitroaromatic precursor.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitro Reduction (Illustrative)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted nitrobenzene precursor and a suitable solvent (e.g., ethanol).

-

Addition of Reducing Agent: Carefully add the reducing agent (e.g., iron powder) and an acidic catalyst (e.g., concentrated hydrochloric acid) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any solid residues. Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily governed by the amino group and the electron-donating methoxy groups on the aromatic ring.

-

Lewis Base Properties: The lone pair of electrons on the nitrogen atom of the amino group imparts Lewis base characteristics to the molecule, allowing it to react with electron-deficient species.[1]

-

Oxidation Reactions: The aniline moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be formed, such as azobenzenes.[1]

-

Schiff Base Formation: The amino group can readily react with aldehydes and ketones to form Schiff bases, which are versatile intermediates in organic synthesis.

-

Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy and amino groups activates the aromatic ring towards electrophilic substitution reactions. The positions of substitution will be directed by the combined electronic effects of these groups.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit signals corresponding to the aromatic protons and the protons of the three methoxy groups and the amino group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,3,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being influenced by the attached methoxy and amino groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

-

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=C stretching (aromatic): Around 1450-1600 cm⁻¹.

-

C-O stretching (ether): Strong absorptions in the region of 1000-1300 cm⁻¹.

-

C-N stretching: Around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of this compound (183.21). Fragmentation patterns can provide further structural information.

Applications in Research and Industry

The unique structural features of this compound make it a valuable building block in several areas:

-

Pharmaceuticals: Its sympatholytic properties make it a lead compound for the development of drugs targeting the sympathetic nervous system, potentially for cardiovascular diseases.[1] It is also used in the synthesis of novel anticancer agents.[1]

-

Dyes and Pigments: The chromophoric nature of the substituted aniline ring makes it a useful precursor in the synthesis of various dyes and pigments.[1]

-

Organic Synthesis: As a versatile intermediate, it is employed in various coupling reactions and transformations to construct more complex organic molecules.[1]

-

Materials Science: It has been incorporated into nickel complexes to act as a catalyst for ethylene polymerization, influencing the properties of the resulting polymers.[1]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

A detailed Safety Data Sheet (SDS) for this compound should be consulted for comprehensive safety information.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in various scientific and industrial applications, particularly in drug discovery and materials science. A clear understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective and safe utilization. Further research to fully characterize this compound, especially in distinguishing its properties from its isomers, will undoubtedly open up new avenues for its application.

References

Sources

Navigating the Synthesis and Safety of Trimethoxyanilines: A Technical Guide for Researchers

An In-depth Examination of 3,4,5-Trimethoxyaniline for Drug Development Professionals

Introduction: The Isomeric Landscape of Trimethoxyaniline

In the realm of organic synthesis and pharmaceutical development, substituted anilines serve as critical building blocks for a vast array of functional molecules. Among these, trimethoxyanilines are of particular interest due to the influence of the methoxy groups on the reactivity and biological activity of the resulting compounds. This guide directly addresses the inquiry for 2,3,4-Trimethoxyaniline. However, a comprehensive search of chemical databases and supplier information reveals a notable scarcity of data for this specific isomer.

Conversely, the isomers 3,4,5-Trimethoxyaniline (CAS No. 24313-88-0) and 2,4,6-Trimethoxyaniline (CAS No. 14227-17-9) are well-documented and commercially available.[1][2][3][4] Given the extensive availability of safety and application data, this technical guide will focus on the most prevalent and widely utilized isomer, 3,4,5-Trimethoxyaniline. This compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anticancer agents and compounds with sympatholytic activity.[5] Understanding its chemical properties and safety profile is paramount for its effective and safe application in research and development.

Core Chemical and Physical Properties of 3,4,5-Trimethoxyaniline

The physical and chemical characteristics of a compound are foundational to its application in experimental work, influencing everything from solvent selection to reaction conditions. 3,4,5-Trimethoxyaniline is typically encountered as an off-white to beige or pink powder.[5]

| Property | Value | Source |

| CAS Number | 24313-88-0 | [1][2][5][6] |

| Molecular Formula | C₉H₁₃NO₃ | [1][2][5][6] |

| Molecular Weight | 183.21 g/mol | [1] |

| Melting Point | 110-113 °C | [1][5] |

| Boiling Point | ~316.88 °C (estimate) | [5] |

| Appearance | Off-white to beige-brown, gray, or pink powder | [5] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [5][6] |

Comprehensive Safety Data and Hazard Identification

A rigorous understanding of the safety profile of 3,4,5-Trimethoxyaniline is a prerequisite for its handling. This compound is classified as hazardous under the OSHA Hazard Communication Standard.[1] The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.

| Hazard Classification | GHS Category | Description |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |

| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[1][2] |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1][2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |

Hazard Statements: H302, H312, H315, H319, H332, H335[2]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[2]

Experimental Protocol: Safe Handling and Use in a Laboratory Setting

The following protocol outlines the essential steps for the safe handling of 3,4,5-Trimethoxyaniline. The causality behind each step is explained to ensure a thorough understanding of the safety measures.

1. Engineering Controls:

-

Step 1.1: All handling of solid 3,4,5-Trimethoxyaniline must be conducted in a certified chemical fume hood.

-

Reasoning: This is to prevent the inhalation of fine dust particles, which can cause respiratory irritation and systemic toxic effects.[1]

-

-

Step 1.2: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

-

Reasoning: In case of accidental eye or skin contact, immediate and copious rinsing is necessary to mitigate irritation.[1]

-

2. Personal Protective Equipment (PPE):

-

Step 2.1: Wear nitrile gloves at all times when handling the compound.

-

Reasoning: To prevent skin contact, which can cause irritation and potential dermal absorption.[1]

-

-

Step 2.2: Wear chemical safety goggles and a face shield.

-

Reasoning: To protect the eyes from dust particles and splashes, which can cause serious irritation.[1]

-

-

Step 2.3: A lab coat must be worn and fully fastened.

-

Reasoning: To protect the skin and clothing from contamination.

-

3. Handling and Storage:

-

Step 3.1: Avoid the formation of dust when handling the solid.

-

Reasoning: Dust can be easily inhaled and dispersed in the laboratory environment.

-

-

Step 3.2: Store the container tightly closed in a dry, cool, and well-ventilated area.[1]

-

Reasoning: To prevent degradation of the compound and to avoid accidental release.

-

-

Step 3.3: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

-

Reasoning: These materials are incompatible and may lead to vigorous or exothermic reactions.

-

4. First-Aid Measures:

-

Step 4.1: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

-

Step 4.2: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

-

Step 4.3: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

Step 4.4: If swallowed, call a poison center or doctor immediately. Do NOT induce vomiting.[1]

5. Disposal:

-

Step 5.1: Dispose of contents and container to an approved waste disposal plant.

-

Reasoning: To prevent environmental contamination and to comply with local, state, and federal regulations.

-

Logical Workflow for Risk Assessment

A systematic risk assessment is crucial before commencing any experimental work. The following diagram illustrates a logical workflow for assessing the risks associated with handling 3,4,5-Trimethoxyaniline.

Sources

- 1. fishersci.com [fishersci.com]

- 2. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 2,4,6-Trimethoxyaniline | C9H13NO3 | CID 84271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4,5-Trimethoxyaniline | 24313-88-0 [chemicalbook.com]

- 6. 24313-88-0|3,4,5-Trimethoxyaniline|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,3,4-Trimethoxyaniline

Foreword: As a Senior Application Scientist, my objective extends beyond mere data provision. This guide is structured to provide a deep, mechanistic understanding of why the spectrum of a molecule like 2,3,4-Trimethoxyaniline appears as it does. While this specific isomer is less common in commercial and database inventories than its 3,4,5- or 2,4,5- counterparts, its structural elucidation follows a logical and predictable application of core spectroscopic principles. This document will therefore focus on a predictive and comparative analysis, grounding our interpretations in the foundational principles of NMR, IR, and MS, and using data from the well-characterized 3,4,5-trimethoxyaniline isomer as a comparative benchmark to highlight the profound impact of substituent placement on spectroscopic output.

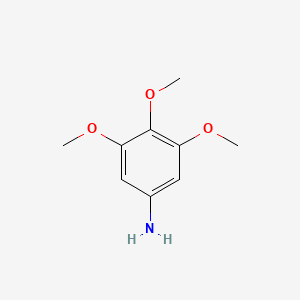

Structural Overview: The Importance of Symmetry

This compound (Molecular Formula: C₉H₁₃NO₃, Molecular Weight: 183.20 g/mol ) is an aromatic amine whose spectroscopic identity is dictated by the arrangement of its functional groups. Unlike the highly symmetric 3,4,5-isomer, the 2,3,4-substitution pattern renders the molecule asymmetric. This fundamental difference is the master key to interpreting and predicting its spectral data.

The lack of a symmetry axis means that every carbon and hydrogen atom on the aromatic ring, and each methoxy group, resides in a unique chemical environment. This directly translates to a more complex, signal-rich spectrum compared to its isomers, providing a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of Chemical Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. The predicted spectra for the 2,3,4-isomer are a direct consequence of its asymmetry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is defined by chemical shift (location of the signal), integration (number of protons the signal represents), and multiplicity (splitting pattern). For this compound, we can confidently predict five distinct signals in the proton NMR spectrum, excluding the solvent peak.

Expert Insight: The key diagnostic feature will be the pattern of the aromatic protons. In the 3,4,5-isomer, the two aromatic protons are chemically equivalent, producing a single sharp signal (a singlet).[1] For our 2,3,4-isomer, the two aromatic protons (at C5 and C6) are non-equivalent and adjacent. They will therefore split each other, producing a pair of doublets (an AX or AB system), a definitive marker of adjacent, non-equivalent protons on a benzene ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~ 6.8 - 7.0 | Doublet | 1H | Aromatic H-6 | Ortho to the electron-donating -NH₂ group, expected to be upfield. Coupled to H-5. |

| ~ 6.5 - 6.7 | Doublet | 1H | Aromatic H-5 | Ortho to a methoxy group and meta to the -NH₂ group. Coupled to H-6. |

| ~ 3.90 | Singlet | 3H | OCH₃ at C2 or C4 | Methoxy groups ortho/para to the strong donating -NH₂ group are typically shielded. |

| ~ 3.85 | Singlet | 3H | OCH₃ at C4 or C2 | Each methoxy group is in a unique environment, leading to distinct singlets. |

| ~ 3.80 | Singlet | 3H | OCH₃ at C3 | The chemical shifts of the three methoxy groups will be closely spaced but distinct. |

| ~ 3.7 (Broad) | Singlet | 2H | -NH₂ | Amine protons are often broad due to quadrupole broadening and exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Data Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a relaxation delay of at least 2-5 seconds to ensure quantitative integration.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS or residual solvent peak. Integrate all signals.

Predicted ¹³C NMR Spectrum

The asymmetry of this compound is most evident in its proton-decoupled ¹³C NMR spectrum, where we predict nine distinct signals—one for each of the nine carbon atoms in the molecule.

Expert Insight: This stands in stark contrast to the 3,4,5-isomer, which, due to its C2v symmetry, shows only six signals: four for the aromatic carbons and two for the methoxy carbons.[2] The ability to count the number of unique carbon environments makes ¹³C NMR a primary technique for distinguishing between isomers.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

|---|---|---|

| ~145-155 | Aromatic C-2, C-4 | Carbons directly bonded to oxygen (ether linkage) are significantly deshielded and appear far downfield. |

| ~135-145 | Aromatic C-1, C-3 | C-1 (bearing the NH₂) and C-3 (between two methoxy groups) will also be downfield but distinct from C-2/C-4. |

| ~100-120 | Aromatic C-6 | Shielded by the ortho -NH₂ group. |

| ~95-105 | Aromatic C-5 | Shielded by ortho and para methoxy groups. |

| ~60-62 | Methoxy C at C-3 | The chemical environment of each methoxy carbon is unique. |

| ~55-57 | Methoxy C at C-2/C-4 | Methoxy carbons typically appear in the 55-62 ppm range. The ortho/para positions will influence their exact shift. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the functional groups present in a molecule. While it cannot provide the detailed connectivity map of NMR, it serves as a rapid and robust confirmation of key molecular features. The IR spectra of trimethoxyaniline isomers will be broadly similar in the functional group region but will differ in the fingerprint region.

Expert Insight: The most telling signals for an aniline derivative are the N-H stretching vibrations. Primary amines (-NH₂) characteristically show two distinct bands corresponding to the symmetric and asymmetric stretching modes. The C-O stretches from the three methoxy groups will also be prominent.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Causality |

|---|---|---|---|

| 3450 - 3350 | Medium | N-H Asymmetric & Symmetric Stretch | Characteristic double peak for a primary amine (-NH₂) functional group. |

| 3050 - 3000 | Medium-Weak | Aromatic C-H Stretch | Vibration of H-atoms bonded to the sp² carbons of the benzene ring. |

| 2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Stretching of H-atoms on the sp³ carbons of the three methoxy groups. |

| 1620 - 1580 | Strong | C=C Aromatic Ring Stretch & N-H Bend | Overlapping vibrations from the benzene ring and the scissoring motion of the -NH₂ group. |

| 1280 - 1200 | Strong | Aryl C-O Asymmetric Stretch | Strong absorption due to the stretching of the C-O bonds of the methoxy groups attached to the ring. |

| 1150 - 1000 | Strong | Aryl C-O Symmetric Stretch | Another strong, characteristic band for aryl ethers. |

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the exact molecular weight and offers crucial clues about the molecular structure through its fragmentation pattern. For all trimethoxyaniline isomers, the molecular weight is identical, so they will share the same molecular ion peak.

Expert Insight: The primary fragmentation pathway for methoxylated aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da). This results in a highly stable cation. Therefore, the most intense peak in the spectrum after the molecular ion is predicted to be at m/z 168. This is confirmed in the spectra of the 3,4,5- and 2,4,5- isomers.[2][3]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 183 | High | [M]⁺ (Molecular Ion) |

| 168 | Very High | [M - CH₃]⁺ |

| 140 | Medium | [M - CH₃ - CO]⁺ |

| 125 | Medium | [M - CH₃ - CO - CH₃]⁺ |

| 110 | Medium | [M - CH₃ - CO - 2CH₃]⁺ or [M - CH₃ - (C₂H₂O)]⁺ |

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The power of spectroscopic analysis lies in integrating the data from multiple methods to build an unambiguous structural assignment. The workflow is a self-validating system where each piece of data must be consistent with the others.

-

Mass Spectrometry first confirms the molecular formula is correct by providing the molecular weight (183.20 g/mol ).

-

IR Spectroscopy validates the presence of the core functional groups: the primary amine, the aromatic ring, and the ether linkages.

-

NMR Spectroscopy provides the definitive evidence. ¹³C NMR confirms 9 unique carbon environments, ruling out symmetric isomers. ¹H NMR shows the specific connectivity, including the hallmark pair of doublets for the adjacent C5/C6 protons and three distinct singlets for the methoxy groups, confirming the 2,3,4-substitution pattern.

This integrated approach ensures a trustworthy and authoritative structural assignment, critical for research, quality control, and regulatory submission in drug development.

References

-

PubChem. (n.d.). 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Research Applications of 2,3,4-Trimethoxyaniline

Introduction: Unveiling the Potential of a Polysubstituted Aniline

In the landscape of modern chemical research, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics, advanced materials, and efficient catalytic systems. Among the vast arsenal of available synthons, substituted anilines represent a privileged class of compounds, owing to their inherent reactivity and versatile functionalization potential.[1] This guide focuses on a particularly intriguing, yet perhaps under-celebrated, member of this family: 2,3,4-Trimethoxyaniline.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the multifaceted research applications of this compound. We will delve into its pivotal role in the synthesis of groundbreaking anti-cancer agents, its emerging potential in cardiovascular drug discovery, and its utility in the design of advanced polymerization catalysts. By providing a comprehensive overview of its synthesis, key reactions, and mechanisms of action, this guide aims to illuminate the scientific rationale behind its application and inspire further innovation.

Core Physicochemical Properties and Synthesis

This compound is an aromatic amine characterized by the presence of three methoxy groups at the 2, 3, and 4 positions of the aniline ring. This substitution pattern imparts unique electronic and steric properties that govern its reactivity and make it a valuable precursor in various synthetic endeavors.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₃ | |

| Molecular Weight | 183.21 g/mol | |

| Appearance | Off-white to beige powder | [2] |

| Melting Point | 68-72 °C | [2] |

| Solubility | Soluble in various organic solvents | [2] |

The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by the availability of starting materials and desired scale. A common and reliable approach involves the nitration of 1,2,3-trimethoxybenzene followed by the reduction of the resulting nitro-intermediate.

Illustrative Synthesis Workflow

Caption: A general workflow for the synthesis of this compound.

The judicious placement of the three methoxy groups on the aniline ring is crucial. These electron-donating groups activate the aromatic ring, influencing its reactivity in subsequent transformations. Furthermore, the steric bulk of the ortho- and meta-methoxy groups can direct the regioselectivity of reactions involving the amine functionality.

Application in Cancer Research: A Potent Inhibitor of Tubulin Polymerization

One of the most significant areas of research for this compound is in the development of novel anti-cancer agents.[3] Its core structure serves as a key pharmacophore in a class of compounds that target microtubule dynamics, a critical process in cell division.[4]

Mechanism of Action: Disrupting the Mitotic Spindle

Derivatives of this compound have demonstrated potent activity as inhibitors of tubulin polymerization.[3][5] Tubulin is the protein subunit that assembles into microtubules, which form the mitotic spindle required for chromosome segregation during mitosis. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][6]

Caption: Signaling pathway of this compound derivatives as tubulin inhibitors.

Exemplary Research and Structure-Activity Relationships

Numerous studies have synthesized and evaluated a range of this compound derivatives for their anti-proliferative activity. For instance, 2-amino-3,4,5-trimethoxybenzophenone analogues have shown excellent tubulin polymerization inhibitory activity.[5] The presence of the trimethoxyphenyl moiety is a key structural feature for binding to the colchicine site.[7] Structure-activity relationship (SAR) studies have revealed that modifications to the aniline nitrogen and the substitution pattern on other parts of the molecule can significantly impact potency and selectivity against various cancer cell lines.[8]

| Derivative Class | Key Findings | Target Cancer Cell Lines | Reference |

| 2-Amino-3,4,5-trimethoxybenzophenones | Potent inhibitors of tubulin polymerization, with some compounds showing IC₅₀ values in the nanomolar range. | Various human cancer cell lines, including multi-drug resistant (MDR) lines. | [5] |

| N-Aryl 1,2,3,4-tetrahydroquinolines | High inhibitory potency with low nanomolar GI₅₀ values. | P-glycoprotein overexpressing cell lines. | [8] |

| 2-(3′,4′,5′-trimethoxyanilino)-tetrahydrothieno[2,3-c]pyridines | Inhibit cancer cell growth with IC₅₀ values in the low micromolar range; induce apoptosis. | Various cancer cell lines. | [1][9] |

The rationale for using the 2,3,4-trimethoxy substitution pattern lies in its ability to mimic the trimethoxyphenyl ring of natural products like colchicine and combretastatin A-4, which are known potent tubulin inhibitors.[4] The specific arrangement of the methoxy groups is crucial for optimal binding affinity to the colchicine site.

Potential in Cardiovascular Drug Discovery

Beyond its established role in oncology, this compound and its derivatives are emerging as promising scaffolds in the development of cardiovascular drugs.[10] The primary reported activity in this area is its "sympatholytic" effect, which refers to the inhibition of the sympathetic nervous system.[3]

Exploring the Sympatholytic Mechanism

The sympathetic nervous system plays a key role in regulating cardiovascular functions such as heart rate, blood pressure, and cardiac contractility. Overactivity of this system is implicated in various cardiovascular diseases, including hypertension and heart failure. Sympatholytic agents counteract this overactivity. While the precise mechanism for this compound derivatives is still under active investigation, it is hypothesized that they may act as antagonists at adrenergic receptors.

A related compound, trimetoquinol, which features a similar trimethoxybenzyl group, has been shown to be a β-adrenergic receptor agonist. Interestingly, replacement of the hydroxyl groups on the catechol ring of trimetoquinol with chloro substituents transforms it into a potent β-adrenoceptor antagonist.[11] This suggests that modifications to the core structure of trimethoxyaniline could lead to the development of novel β-blockers.

Future Directions in Cardiovascular Research

The sympatholytic properties of this compound derivatives present a compelling avenue for future research.[3] Key areas of investigation should include:

-

Receptor Binding Studies: To identify the specific adrenergic receptor subtypes with which these compounds interact.

-

In Vivo Efficacy Studies: To evaluate their effects on blood pressure, heart rate, and other hemodynamic parameters in animal models of cardiovascular disease.

-

Structure-Activity Relationship (SAR) Studies: To optimize the core structure for enhanced potency, selectivity, and favorable pharmacokinetic properties.

Applications in Material Science: Crafting Advanced Polymerization Catalysts

The unique electronic and steric properties of this compound also lend themselves to applications in material science, particularly in the development of catalysts for olefin polymerization.

α-Diimine Nickel Catalysts for Ethylene Polymerization

This compound can be used as a ligand precursor for the synthesis of α-diimine nickel complexes. These late transition metal catalysts are renowned for their ability to polymerize ethylene into polyethylene with a wide range of microstructures, from linear high-density polyethylene (HDPE) to highly branched, elastomeric materials.[12][13]

The aniline derivative is typically condensed with a 1,2-diketone to form the α-diimine ligand, which is then complexed with a nickel(II) source. The substituents on the aniline ring play a critical role in determining the catalyst's activity, stability, and the properties of the resulting polymer.

Caption: General synthesis scheme for an α-diimine nickel pre-catalyst.

Controlling Polymer Properties

The steric bulk provided by the methoxy groups on the this compound-derived ligand can influence the rate of "chain-walking" during polymerization. This process allows for the formation of branches along the polyethylene backbone, leading to materials with lower crystallinity and more elastomeric properties. Furthermore, the electronic properties of the ligand can affect the catalyst's activity and thermal stability. Research has shown that incorporating this compound into α-diimine nickel catalysts can lead to enhanced thermal stability and the production of high molecular weight polyethylene.[10]

| Catalyst System | Polymer Properties | Potential Applications | Reference |

| α-Diimine Nickel with this compound Ligand | High molecular weight, variable branching | Thermoplastic elastomers, specialty packaging | [10] |

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of research involving this compound, detailed and well-validated experimental protocols are essential.

Synthesis of this compound

This protocol describes a representative synthesis of this compound from 1,2,3-trimethoxy-4-nitrobenzene.

Materials:

-

1,2,3-trimethoxy-4-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3-trimethoxy-4-nitrobenzene in ethanol.

-

Addition of Reducing Agent: To the stirred solution, add an excess of tin(II) chloride dihydrate.

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic. Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Basification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality of Experimental Choices:

-

Tin(II) chloride in acidic medium is a classic and effective reducing agent for converting aromatic nitro compounds to anilines. The acidic conditions are necessary for the reaction to proceed.

-

Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

-

Basification is crucial to deprotonate the anilinium salt formed in the acidic medium, making the free aniline soluble in the organic extraction solvent. It also precipitates the tin byproducts as hydroxides, facilitating their removal.

-

Extraction with ethyl acetate is chosen due to the good solubility of the aniline product in this solvent and its immiscibility with water.

-

Purification is essential to remove any unreacted starting material, byproducts, and residual reagents to obtain a high-purity product suitable for subsequent applications.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a versatile and valuable building block with demonstrated and potential applications across multiple domains of chemical research. Its utility in the synthesis of potent tubulin polymerization inhibitors for cancer therapy is well-established, with ongoing research focused on optimizing derivative structures for improved efficacy and reduced side effects. The emerging potential of its derivatives as cardiovascular agents, particularly as sympatholytics, opens up new avenues for drug discovery. Furthermore, its role in the development of advanced polymerization catalysts highlights its importance in material science.

Future research will likely focus on expanding the library of this compound derivatives and exploring their biological activities against a wider range of therapeutic targets. A deeper understanding of the structure-activity relationships will enable the rational design of more potent and selective molecules. In material science, the development of novel catalysts based on this scaffold could lead to the production of polymers with tailored properties for specific applications. The continued exploration of this versatile molecule promises to yield further innovations in medicine, materials, and beyond.

References

-

Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). National Institutes of Health. [Link]

-

3,4,5-Trimethoxyaniline. (n.d.). PubChem. [Link]

-

Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. (2015). PubMed. [Link]

-

6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. (n.d.). PubMed. [Link]

-

Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. (2020). MDPI. [Link]

-

Synthesis, Structure, Stability, and Inhibition of Tubulin Polymerization by RuII−p-Cymene Complexes of Trimethoxyaniline-Based Schiff Bases. (n.d.). National Institutes of Health. [Link]

-

Ethylene polymerization using N-Heterocyclic carbene complexes of silver and aluminum. (2023). Springer. [Link]

-

Synthesis of 3, 4, 5-trimethoxyaniline. (n.d.). ResearchGate. [Link]

-

Thermostability promotion of α-diimine nickel precatalysts tailored with 2,6-bis(bis(4-fluorophenyl)methyl)-3,4,5-trimethoxyaniline for PE elastomer synthesis. (2024). Royal Society of Chemistry. [Link]

-

2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. (n.d.). Europe PMC. [Link]

-

Ethylene Polymerization with a Crystallographically Well-Defined Metal–Organic Framework Supported Catalyst. (2021). Royal Society of Chemistry. [Link]

-

A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. (2020). PubMed. [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). MDPI. [Link]

-

Synthesis of α-Diimine Complex Enabling Rapidly Covalent Attachment to Silica Supports and Application of Homo-/Heterogeneous Catalysts in Ethylene Polymerization. (2023). National Institutes of Health. [Link]

-

Ethylene polymerization with zirconocene/methylalumoxane catalyst on mesocellular foam silica support. (n.d.). Chulalongkorn University. [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2012). ResearchGate. [Link]

-

α-Diimine Ni-Catalyzed Ethylene Polymerizations: On the Role of Nickel(I) Intermediates. (2021). MDPI. [Link]

-

Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. (2021). Processes. [Link]

-

Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. (2020). Lirias. [Link]

-

Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. (2021). PubMed. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). ResearchGate. [Link]

-

Ethylene polymerization with homogeneous and heterogeneous catalysts based on bis(4-fluorophenyl)methyl-substituted bis(imino)pyridyliron complexes. (2015). ResearchGate. [Link]

-

Ethylene polymerization of nickel catalysts with α-diimine ligands: factors controlling the structure of active species and polymer properties. (n.d.). Royal Society of Chemistry. [Link]

-

α-Diimine transition-metal complexes: Mechanochemistry − A new synthetic approach. (n.d.). ResearchGate. [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3',4',5'-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3- c]pyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4,5-三甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound hydrochloride | 860586-41-0 | Benchchem [benchchem.com]

- 4. Synthesis, Structure, Stability, and Inhibition of Tubulin Polymerization by RuII−p-Cymene Complexes of Trimethoxyaniline-Based Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Buy this compound | 50625-48-4 [smolecule.com]

- 11. 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermostability promotion of α-diimine nickel precatalysts tailored with 2,6-bis(bis(4-fluorophenyl)methyl)-3,4,5-trimethoxyaniline for PE elastomer synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of α-Diimine Complex Enabling Rapidly Covalent Attachment to Silica Supports and Application of Homo-/Heterogeneous Catalysts in Ethylene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2,3,4-Trimethoxyaniline Derivatives

Executive Summary

The 2,3,4-trimethoxyaniline scaffold represents a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2] The unique substitution pattern of the three methoxy groups on the aniline ring imparts distinct electronic and steric properties, enhancing solubility and reactivity, which in turn modulates the pharmacological profile of its derivatives.[1] This guide provides a comprehensive technical overview of the significant biological activities exhibited by this compound derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, present structure-activity relationship insights, and provide robust, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Versatility of the Trimethoxyaniline Core

This compound (TMA) is an aromatic amine with the chemical formula C₉H₁₃NO₃.[1] The strategic placement of three electron-donating methoxy groups on the phenyl ring significantly influences its chemical behavior, making it a valuable precursor in organic synthesis for creating more complex molecules.[2] In drug discovery, these methoxy groups can form crucial hydrogen bonds with biological targets and enhance the molecule's ability to cross cellular membranes, contributing to its bioavailability and therapeutic efficacy.[3] Derivatives of TMA have demonstrated a wide spectrum of biological activities, establishing this scaffold as a cornerstone for developing novel therapeutic agents targeting a range of diseases from cancer to microbial infections.[1][4]

Synthesis of Bioactive this compound Derivatives

The synthesis of this compound itself can be achieved through methods like the reduction of a corresponding nitro compound or direct methylation of an aniline precursor.[1] However, its true value lies in its role as a starting material. A common and effective strategy to generate bioactive derivatives is through condensation reactions, particularly the formation of Schiff bases or the construction of heterocyclic systems like indoles.

For instance, indole-based derivatives, which are potent anticancer agents, can be synthesized via the Bischler-Mohlau indole synthesis. This involves the condensation of a suitable α-bromoacetophenone with this compound. The choice of aniline is critical; the electron-rich nature of TMA facilitates the cyclization process, leading to the desired indole core, which can be further functionalized.[5]

Potent Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has highlighted the potential of this compound derivatives as anticancer agents.[1][4] These compounds often exert their cytotoxic effects by interfering with the fundamental cellular process of mitosis.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism for the anticancer activity of many TMA derivatives is the inhibition of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[6] By binding to tubulin (often at the colchicine-binding site), these derivatives disrupt microtubule dynamics, preventing the formation of a functional spindle.[6] This disruption triggers a mitotic arrest, ultimately leading to programmed cell death (apoptosis) in rapidly proliferating cancer cells.[6] This targeted action makes tubulin a highly attractive target for cancer therapeutics.[7]

Caption: General workflow for the Broth Microdilution MIC Assay.

Protocol Steps:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the TMA derivative in cation-adjusted Mueller-Hinton Broth (MHB). [8]Use one row for each bacterial strain.

-

Inoculum Preparation: From a pure overnight culture, suspend 3-4 colonies in sterile saline. [9]Adjust the turbidity to match a 0.5 McFarland standard. [9]Further dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. [10]Leave a well with uninoculated broth as a sterility control and a well with inoculated broth without the compound as a positive growth control.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [10]5. Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [8]

Anti-inflammatory and Antioxidant Potential

Inflammation and oxidative stress are interconnected pathological processes underlying many chronic diseases. [11][12]Methoxyaniline derivatives have been investigated for their ability to modulate these pathways.

Mechanism of Action: NF-κB Inhibition and Radical Scavenging

The anti-inflammatory effects of related methoxyaniline compounds are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. [13]NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. [14][15]In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. [14]Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. [14]Certain derivatives can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and suppressing the inflammatory cascade. [13]

Caption: Inhibition of the NF-κB pathway by TMA derivatives.

Additionally, these compounds can act as antioxidants by scavenging free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. This activity is crucial for mitigating cellular damage caused by oxidative stress. [13][16]

Experimental Protocol: DPPH Radical Scavenging Assay

This simple and rapid spectrophotometric assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. [17][18]The stable DPPH radical has a deep purple color, which is reduced to a yellow color in the presence of an antioxidant. [17] Protocol Steps:

-

Reagent Preparation: Prepare a stock solution of the TMA derivative in a suitable solvent (e.g., methanol or ethanol). Prepare a 10⁻³ M working solution of DPPH in the same solvent and protect it from light. The absorbance of the DPPH solution at 517 nm should be adjusted to approximately 1.0. [1]2. Reaction Mixture: In a cuvette or 96-well plate, add 0.5 mL of the test compound solution at various concentrations to 3 mL of the DPPH working solution. [1]3. Incubation: Mix the solution and incubate in the dark at room temperature for 30 minutes. [1][17]4. Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. [1]5. Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample.

Conclusion and Future Perspectives

Derivatives of this compound are a compelling class of compounds with a remarkable breadth of biological activities. Their proven efficacy as anticancer agents via tubulin polymerization inhibition, their broad-spectrum antimicrobial properties, and their potential to modulate inflammatory and oxidative stress pathways underscore their therapeutic promise. The synthetic tractability of the TMA core allows for extensive structural modifications, providing a rich playground for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating detailed structure-activity relationships, exploring novel heterocyclic scaffolds derived from TMA, and advancing the most promising candidates into preclinical in-vivo models to validate their therapeutic potential.

References

-

Wang, Y. D., et al. (2018). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). European Journal of Medicinal Chemistry. [Link]

-

Vaikosen, E. N., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development. [Link]

-

Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Stefanson, A. L., & Csupor, D. (2017). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PLoS One. [Link]

-

Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. [Link]

-

Bunu, S. J., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [Link]

-

Kim, H., et al. (2015). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. PubMed. [Link]

-

Pisoschi, A. M., et al. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Journal of Chemical & Pharmaceutical Research. (2015). Synthesis, characterization and antimicrobial activity of a bivalent schiff base derived from salicylaldehyde and 4-methoxyaniline and. [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

-

DTU Food. (2022, April). MIC determination by broth micro dilution using SensititreTM plates from Thermo ScientificTM. [Link]

-

Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. [Link]

-

Marine Biology, University of Algarve. DPPH radical scavenging activity. [Link]

-

Zelinsky Institute of Organic Chemistry. (2022, July 14). New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute. [Link]

-

BosterBio. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

ResearchGate. (2018). Inhibition of tubulin polymerization evaluated by cell-free tubulin.... [Link]

-

Zhang, M., et al. (2023). Mechanisms involved in the antinociceptive and anti-inflammatory effects of xanthotoxin. European Journal of Neuroscience. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. PubMed. [Link]

-

Odabasoglu, F., et al. (2021). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Nature. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Jurowski, K., et al. (2021). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. MDPI. [Link]

-

Zanco Journal of Medical Sciences. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

-

Molecules. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]

-

ResearchGate. (2020). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

ResearchGate. (2022). Three major mechanisms of anti-inflammatory activities shown by.... [Link]

-

Shomu's Biology. (2022, September 3). Nf kb pathway cell signaling pathway animation. YouTube. [Link]

-

ResearchGate. (2021). Synthesis of 1,2,3‐Triazole Tethered Indole Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. [Link]

-

Molecules. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes [mdpi.com]

- 13. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. marinebiology.pt [marinebiology.pt]

- 18. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,3,4-Trimethoxyaniline: A Technical Guide for Researchers

Foreword: Charting Unexplored Territory

In the realm of drug discovery and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, governs everything from reaction kinetics to bioavailability. This guide focuses on 2,3,4-Trimethoxyaniline, a substituted aniline with potential applications in pharmaceutical and materials science. A conspicuous challenge in working with this compound is the limited availability of quantitative solubility data in public-domain literature. This guide, therefore, adopts a dual approach: firstly, to provide a robust theoretical framework for predicting its solubility based on first principles and analogous structures; and secondly, to equip the researcher with a detailed, self-validating experimental protocol for the empirical determination of its solubility in common laboratory solvents.

The Molecular Profile of this compound: A Predictive Analysis

To predict the solubility of this compound, we must first dissect its molecular architecture and the intermolecular forces it is likely to exhibit. The molecule consists of a benzene ring substituted with an amino group (-NH₂) and three methoxy groups (-OCH₃) at the 2, 3, and 4 positions.

Key Structural Features Influencing Solubility:

-

Amino Group (-NH₂): This primary amine is a polar functional group capable of both donating and accepting hydrogen bonds. This feature suggests favorable interactions with polar protic solvents.[1]

-

Methoxy Groups (-OCH₃): The ether linkages in the methoxy groups are polar and can act as hydrogen bond acceptors. The presence of three such groups is expected to enhance solubility in polar solvents.

-

Benzene Ring: The aromatic ring is nonpolar and contributes to the molecule's lipophilicity, suggesting solubility in nonpolar organic solvents.

-

Overall Polarity: The asymmetrical arrangement of the polar amino and methoxy groups on the benzene ring results in a net dipole moment, rendering the molecule polar.

The interplay of these features dictates the compound's solubility based on the "like dissolves like" principle, which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3][4] Stronger solute-solvent attractions lead to greater solubility.[3]

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in various classes of solvents can be made. It is important to note that while aniline itself is moderately soluble in water, the addition of three methoxy groups increases the nonpolar surface area, which may decrease aqueous solubility.[5][6] However, in organic solvents, these groups are expected to enhance solubility.[7]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amino group can hydrogen bond with protic solvents. However, the bulky, nonpolar nature of the substituted benzene ring will limit extensive solubility in water. Solubility is expected to be higher in short-chain alcohols compared to water.[2] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents will effectively solvate the polar regions of this compound. The absence of strong solvent-solvent hydrogen bonding (as seen in protic solvents) facilitates the dissolution of the solute. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | The nonpolar benzene ring and the methyl groups of the methoxy substituents will interact favorably with nonpolar solvents through van der Waals forces. Solubility is likely to be higher in aromatic solvents like toluene due to potential π-π stacking interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds, including substituted anilines.[8] |

| Acidic Aqueous | Dilute HCl | High | The basic amino group will be protonated in acidic solutions to form a highly polar anilinium salt, which is expected to be readily soluble in water.[6] |